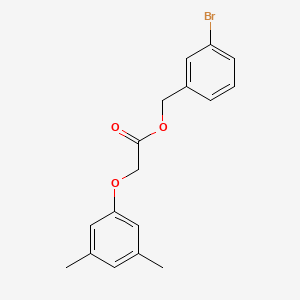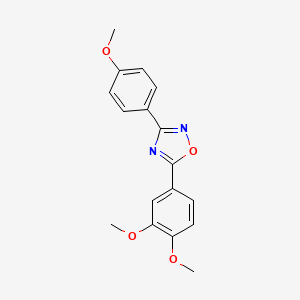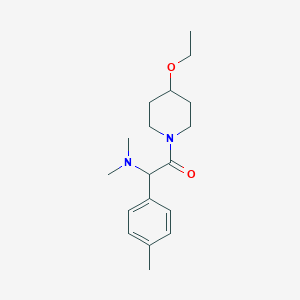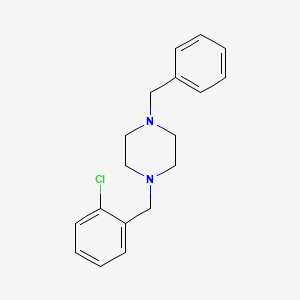
N~1~-(4-chloro-2-methylphenyl)-N~2~-(2-fluorophenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related glycinamide compounds involves specific conditions and catalysts to achieve desired outcomes. For instance, glycinamide hydrochloride has been used as a transient directing group for C(sp3)−H arylation, illustrating a method that could be analogous to synthesizing complex glycinamides like our compound of interest (Wen & Li, 2020).
Molecular Structure Analysis
The molecular structure of glycinamide derivatives is crucial for understanding their chemical behavior. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization, providing detailed insights into the arrangement of atoms within a molecule and its electronic environment (Satheeshkumar et al., 2017).
Chemical Reactions and Properties
Glycinamide compounds participate in a variety of chemical reactions, reflecting their reactivity and potential utility in synthetic chemistry. For example, the formation of spiro-Meisenheimer adducts from glycinamide derivatives underlines the reactivity of these compounds under certain conditions (Macháček et al., 1986).
Physical Properties Analysis
The physical properties of glycinamide derivatives, such as solubility, melting points, and crystalline structure, are essential for their application in various fields. These properties are determined through experimental studies, providing a foundation for their practical use and handling (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the versatility of glycinamide compounds in chemical synthesis and applications. Detailed investigations into these properties can guide their use in creating novel substances and materials (Jethmalani et al., 1996).
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-fluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O/c1-10-8-11(16)6-7-13(10)19-15(20)9-18-14-5-3-2-4-12(14)17/h2-8,18H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHSIZDTVRQVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B5671855.png)

![N-methyl-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B5671874.png)

![7-(2,1,3-benzoxadiazol-4-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5671907.png)

![N-cyclopropyl-4'-[2-(dimethylamino)-2-oxoethyl]biphenyl-3-carboxamide](/img/structure/B5671930.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2E)-3-phenylprop-2-enoyl]piperidine](/img/structure/B5671939.png)


![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(5-methoxy-2-furoyl)piperidine](/img/structure/B5671961.png)
![1-benzyl-4-[(2,3-dimethylphenoxy)acetyl]-1,4-diazepan-6-ol](/img/structure/B5671969.png)
![N-ethyl-1-(4-isopropylphenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5671972.png)